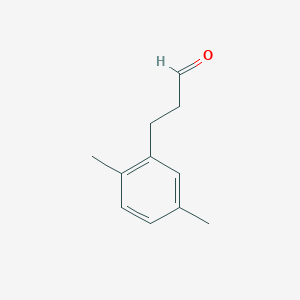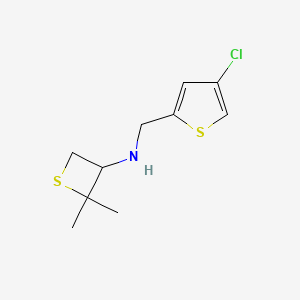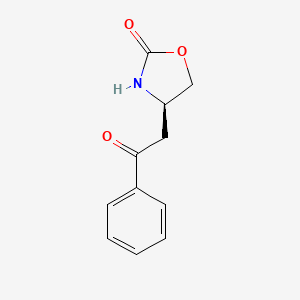
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one is a complex organic compound featuring a thietane ring, a pyrrolidinone ring, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one typically involves the formation of the thietane ring followed by its incorporation into the pyrrolidinone structure. One common method involves the reaction of a suitable thietane precursor with an amine under controlled conditions. For example, the reaction of bis(imino)thietane with tert-butyl isocyanide in benzene at 80°C can yield various thietane derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted amines and other derivatives.
Applications De Recherche Scientifique
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiiranes: Similar sulfur-containing heterocycles with a three-membered ring.
Oxiranes: Oxygen analogs of thiiranes.
Aziridines: Nitrogen analogs of thiiranes.
Uniqueness
3-((2,2-Dimethylthietan-3-yl)amino)-1-methylpyrrolidin-2-one is unique due to the presence of both a thietane and a pyrrolidinone ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H18N2OS |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
3-[(2,2-dimethylthietan-3-yl)amino]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2OS/c1-10(2)8(6-14-10)11-7-4-5-12(3)9(7)13/h7-8,11H,4-6H2,1-3H3 |
Clé InChI |
SHZWYLXZQGXFJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NC2CCN(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B15226464.png)
![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
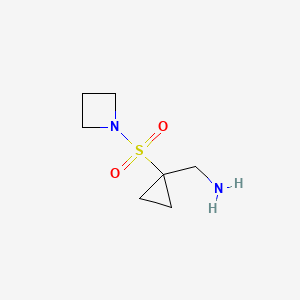
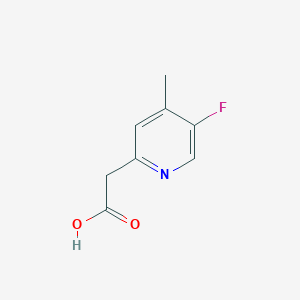
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
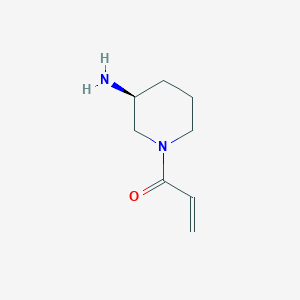

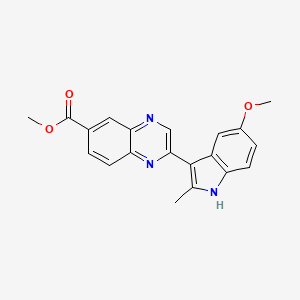

![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
